molecular formula C25H26ClNO2S2 B14039127 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide

4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide

Cat. No.: B14039127
M. Wt: 472.1 g/mol
InChI Key: NFBWDAIWZJFWGZ-UHFFFAOYSA-N
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Description

4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a benzylthio group, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

    Introduction of the Chlorobenzyl Group: 4-chlorobenzyl chloride is reacted with an appropriate amine to introduce the chlorobenzyl group.

    Cyclopentyl Group Addition: The cyclopentyl group is introduced through a nucleophilic substitution reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the sulfonamide and benzylthio groups.

    Benzylthiol: Contains the benzylthio group but lacks the sulfonamide and chlorobenzyl groups.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the sulfonamide and benzylthio groups.

Uniqueness

4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C25H26ClNO2S2

Molecular Weight

472.1 g/mol

IUPAC Name

4-benzylsulfanyl-N-[(4-chlorophenyl)methyl]-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C25H26ClNO2S2/c26-22-12-10-20(11-13-22)18-27(23-8-4-5-9-23)31(28,29)25-16-14-24(15-17-25)30-19-21-6-2-1-3-7-21/h1-3,6-7,10-17,23H,4-5,8-9,18-19H2

InChI Key

NFBWDAIWZJFWGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SCC4=CC=CC=C4

Origin of Product

United States

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